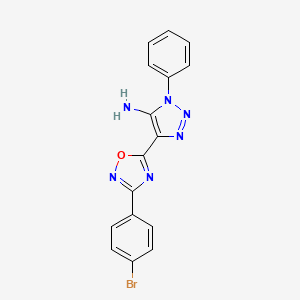

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUAHVRPFCWDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The triazole ring can be introduced via azide-alkyne cycloaddition, often referred to as the “click” reaction, which is catalyzed by copper(I) ions .

Industrial Production Methods

Industrial production methods for such compounds often rely on optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole moieties. The synthesis of derivatives related to this compound has shown promising results against various bacterial and fungal strains. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole have demonstrated significant antimicrobial activity, suggesting that similar structures may yield effective agents against resistant pathogens .

Case Study: Antimicrobial Screening

A study conducted on synthesized triazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compounds were evaluated using agar-well diffusion methods and showed varying degrees of activity, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that triazole derivatives can interact with cancer cell lines, inhibiting proliferation and inducing apoptosis. For example, studies on related compounds have shown efficacy against estrogen receptor-positive breast cancer cells (MCF7) through cytotoxic assays .

Case Study: In Vitro Anticancer Activity

In vitro studies on similar oxadiazole and triazole derivatives demonstrated significant cytotoxic effects on glioblastoma cell lines. The mechanisms involved include DNA damage and apoptosis induction, highlighting the therapeutic potential of these compounds in cancer treatment .

Anti-Diabetic Effects

Emerging research suggests that compounds with oxadiazole frameworks may also exhibit anti-diabetic properties. In vivo studies using model organisms like Drosophila melanogaster have shown that certain derivatives can lower glucose levels significantly, indicating their potential use in diabetes management .

Case Study: Anti-Diabetic Activity

A study focusing on oxadiazole derivatives demonstrated their ability to reduce glucose levels in diabetic models significantly. This opens avenues for developing new anti-diabetic medications based on similar chemical structures .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of these compounds with biological targets. The binding affinity and interaction dynamics can provide insights into their mechanism of action.

Insights from Docking Studies

Research involving molecular docking simulations has revealed favorable interactions between synthesized oxadiazole and triazole derivatives with various protein targets implicated in microbial resistance and cancer pathways. These insights are essential for the rational design of new therapeutic agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of triazole, oxadiazole, and bromophenyl groups. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Molecular Comparison

Key Observations

Fluorine (in the 4-fluorophenyl analog) offers a balance of electronegativity and metabolic resistance, while methoxy groups improve solubility but may reduce target affinity .

Biological Activity :

- Compounds with oxadiazole-triazole hybrids (e.g., ) demonstrate dual TRPA1/TRPV1 antagonism, suggesting neurological applications. The bromophenyl group’s bulkiness may modulate selectivity for such targets .

- Benzothiazole-triazole analogs () exhibit antiproliferative activity, implying that the target compound’s bromophenyl-oxadiazole moiety could similarly interact with cancer-related proteins .

Structural Characterization :

- X-ray crystallography () and SHELXL refinement () confirm planar geometries for triazole-oxadiazole systems, critical for π-π stacking in protein binding. The bromine atom’s steric effects may slightly distort this planarity compared to smaller substituents .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s benzimidazole-triazole hybrids, involving cyclization and Buchwald–Hartwig coupling. Bromine’s presence may require careful optimization to avoid side reactions .

Table 2: Pharmacological Data of Structural Analogs

Actividad Biológica

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, two classes of compounds known for their diverse biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C14H12BrN5O , with a molecular weight of approximately 350.19 g/mol . The presence of bromine in the structure often enhances the biological activity due to its ability to participate in halogen bonding and influence electronic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. For instance, compounds featuring 1,2,4-oxadiazole units have shown significant activity against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 10.5 |

| Colon adenocarcinoma (Caco-2) | 12.3 |

| Breast carcinoma (MCF7) | 8.7 |

The compound under discussion has been reported to exhibit similar cytotoxicity profiles, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. Studies indicate that these compounds can effectively inhibit both gram-positive and gram-negative bacteria as well as fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

Research indicates that the compound demonstrates a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory and Analgesic Effects

Compounds containing oxadiazole rings have also been explored for their anti-inflammatory and analgesic properties. In vitro studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The compound has been shown to reduce inflammatory markers in cell culture models .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of the compound on human cancer cell lines and reported significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against a panel of pathogens, demonstrating potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

Q & A

Basic: What are the optimized synthetic routes for 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine?

Answer:

The synthesis typically involves two key steps:

Oxadiazole Formation : Cyclization of a bromophenyl-substituted hydrazide with a carboxylic acid derivative under reflux conditions (e.g., using POCl₃ or PCl₅ as a catalyst).

Triazole Introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an azide precursor and a terminal alkyne bearing the phenyl group.

Optimization Tips :

- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to ensure completion of intermediate steps.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and aromatic ring integration.

- X-ray Crystallography : Resolve bond lengths/angles (e.g., oxadiazole C–N bonds ~1.30–1.35 Å, triazole N–N bonds ~1.34 Å) to confirm regiochemistry and planarity .

- HRMS : Validate molecular formula (e.g., C₁₆H₁₁BrN₆O) with <2 ppm mass accuracy .

Advanced: How do substituent variations (e.g., bromo vs. chloro/fluoro) on the phenyl rings influence bioactivity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Bromophenyl Group : Enhances lipophilicity (logP ~3.5) and π-stacking interactions with hydrophobic enzyme pockets, potentially improving binding affinity.

- Fluoro/Chloro Analogues : Increase electronegativity, altering electronic effects (Hammett σ values: Br = 0.23, Cl = 0.47, F = 0.06), which may modulate metabolic stability or target selectivity.

Methodology : - Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels).

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., ATP-binding sites) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Common Sources of Contradiction :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Impurity Profiles : Residual solvents or unreacted intermediates (e.g., azides) may skew results.

Resolution Strategies :

Reproducibility Checks : Replicate assays in standardized conditions (e.g., 24-h exposure, 10% FBS media).

HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography.

Counter-Screening : Test against unrelated targets to rule out nonspecific effects .

Advanced: What experimental approaches elucidate the mechanism of action for this compound?

Answer:

- Enzyme Inhibition Assays : Measure activity against candidate targets (e.g., PARP, EGFR) using fluorogenic substrates.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts.

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathway perturbations .

Advanced: What are the best practices for resolving crystallographic disorder in this compound?

Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Refinement : Apply SHELXL or OLEX2 with anisotropic displacement parameters (ADPs) for heavy atoms (Br, N).

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., phenyl ring rotamers) and apply geometric restraints .

Advanced: How can researchers assess the compound’s metabolic stability?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, etc., using fluorescent probes.

- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MS) to characterize phase I/II metabolites .

Advanced: What strategies mitigate synthetic challenges like low yields in triazole formation?

Answer:

- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for sterically hindered alkynes.

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15–20%.

- Azide Purity : Pre-purify azides via flash chromatography to avoid side reactions .

Basic: What analytical techniques characterize the compound’s stability under storage?

Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis (320–400 nm) and assess photodegradation products.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: How can computational modeling guide the design of derivatives with improved solubility?

Answer:

- QSAR Modeling : Correlate logS with molecular descriptors (e.g., polar surface area, H-bond donors).

- Co-Crystal Screening : Use Mercury CSD to predict co-formers (e.g., succinic acid) for salt formation.

- Solubility Enhancement : Introduce polar groups (e.g., –OH, –SO₃H) at meta positions to maintain bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.